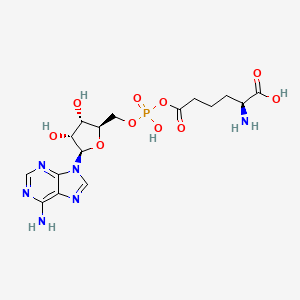

L-2-Aminoadipate adenylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

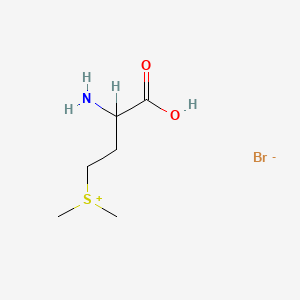

L-2-Aminoadipate adenylate is a dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Molecular Evolution and Phylogenetics

- L-2-Aminoadipate adenylate plays a role in the molecular evolution of fungi, particularly in the adenylating domain of aminoadipate reductase. This enzyme's domain structure is closely related to bacterial antibiotic/peptide synthetases, making it a valuable tool for studying phylogenetic relationships among fungi and certain bacteria (An, Nishida, Miura, & Yokota, 2003).

Enzymatic Function and Biochemistry

- The α-Aminoadipate adenylate is crucial in the enzymatic function of α-Aminoadipic acid reductases. These reductases catalyze reactions essential for fungal L-lysine biosynthesis. Studies on NPS3, an L-α-aminoadipic acid reductase, highlight the importance of the adenylation activating domain in substrate adenylation, a key step in catalytic turnover (Kalb, Lackner, Rappe, & Hoffmeister, 2015).

Genetic and Molecular Studies

- Genetic and molecular investigations into the α-aminoadipate reductase enzyme, particularly Lys2p from Candida albicans, reveal the critical role of specific amino acid residues in its catalytic domains for α-aminoadipate reductase activity. Mutational analyses provide insights into the enzyme's functionality and potential therapeutic targets (Guo & Bhattacharjee, 2003).

Proteolysis and Enzyme Structure

- Research on the α-aminoadipate reductase of Penicillium chrysogenum, through limited proteolysis, has provided a deeper understanding of its domain structure. This work emphasizes the roles of adenylation and peptidyl carrier protein domains in enzyme stability and function (Hijarrubia, Aparicio, & Martín, 2003).

Fungal Reductases Diversity

- Studies on fungal adenylate-forming reductases, including l-α-aminoadipic acid reductases, highlight their functional and phylogenetic diversity. This research is crucial for understanding the complex enzymatic mechanisms in fungal l-lysine biosynthesis (Kalb, Lackner, & Hoffmeister, 2014).

Computational Analyses

- Computational analyses of the adenylation domains in enzymes such as α-aminoadipate semialdehyde dehydrogenase and α-aminoadipate reductase provide valuable insights into their molecular characteristics, substrate selection, and binding. This research aids in better understanding and engineering of these enzymes (Di Vincenzo, Grgurina, & Pascarella, 2005).

Eigenschaften

Molekularformel |

C16H23N6O10P |

|---|---|

Molekulargewicht |

490.36 g/mol |

IUPAC-Name |

(2S)-2-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-oxohexanoic acid |

InChI |

InChI=1S/C16H23N6O10P/c17-7(16(26)27)2-1-3-9(23)32-33(28,29)30-4-8-11(24)12(25)15(31-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,24-25H,1-4,17H2,(H,26,27)(H,28,29)(H2,18,19,20)/t7-,8+,11+,12+,15+/m0/s1 |

InChI-Schlüssel |

POJWEBKSMOTPNS-SBZSCLMQSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CCC[C@@H](C(=O)O)N)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.